3-(2-Hydroxyethyl)-2-thioxoimidazolidin-4-one

Aqueous Solubility Physicochemical Profiling Drug Discovery

3-(2-Hydroxyethyl)-2-thioxoimidazolidin-4-one (CAS 625094-18-0) is a sulfur-containing heterocyclic compound belonging to the 2-thiohydantoin (2-thioxoimidazolidin-4-one) class. It is structurally characterized by a five-membered imidazolidine ring bearing a thioxo group at position 2, a carbonyl at position 4, and a 2-hydroxyethyl substituent on N3.

Molecular Formula C5H8N2O2S
Molecular Weight 160.20 g/mol
Cat. No. B12816129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Hydroxyethyl)-2-thioxoimidazolidin-4-one
Molecular FormulaC5H8N2O2S
Molecular Weight160.20 g/mol
Structural Identifiers
SMILESC1C(=O)N(C(=S)N1)CCO
InChIInChI=1S/C5H8N2O2S/c8-2-1-7-4(9)3-6-5(7)10/h8H,1-3H2,(H,6,10)
InChIKeyYBIFHFXSAAKVEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Hydroxyethyl)-2-thioxoimidazolidin-4-one: Technical Identity and Baseline Characteristics for Research Procurement


3-(2-Hydroxyethyl)-2-thioxoimidazolidin-4-one (CAS 625094-18-0) is a sulfur-containing heterocyclic compound belonging to the 2-thiohydantoin (2-thioxoimidazolidin-4-one) class [1]. It is structurally characterized by a five-membered imidazolidine ring bearing a thioxo group at position 2, a carbonyl at position 4, and a 2-hydroxyethyl substituent on N3 . This compound serves as a versatile synthetic intermediate and a core scaffold for the development of bioactive molecules, including potential anti-inflammatory, antibacterial, and anticancer agents [2]. Its molecular formula is C5H8N2O2S, with a molecular weight of 160.19 g/mol .

Critical Procurement Consideration: Why 3-(2-Hydroxyethyl)-2-thioxoimidazolidin-4-one Cannot Be Replaced by Generic 2-Thiohydantoin Analogs


Generic substitution among 2-thiohydantoin derivatives is technically unsound due to the profound impact of N3-substituents on key molecular properties and downstream biological activity. The 2-hydroxyethyl moiety in the target compound is not an inert functional handle; it directly modulates the compound's hydrogen-bonding capacity, aqueous solubility, and LogP relative to unsubstituted or alkyl-substituted analogs . This substitution is critical for applications requiring specific pharmacokinetic or pharmacodynamic profiles, as evidenced by structure-activity relationship (SAR) studies showing that N3-modification drastically alters inhibitory potency against targets such as fatty acid amide hydrolase (FAAH) and bacterial virulence factors [1][2]. Replacing this compound with a simpler 2-thiohydantoin core, such as 5,5-diphenyl-2-thioxoimidazolidin-4-one or an N-alkyl derivative, would therefore compromise experimental reproducibility and invalidate any comparative biological or physicochemical assessment [3].

3-(2-Hydroxyethyl)-2-thioxoimidazolidin-4-one: Quantified Differentiation Versus Closest Analogs


Enhanced Aqueous Solubility via Hydroxyethyl Substitution: Direct Comparison with Unsubstituted 2-Thiohydantoin

The N3-(2-hydroxyethyl) substituent in the target compound significantly increases aqueous solubility relative to the unsubstituted 2-thioxoimidazolidin-4-one core. Computational prediction indicates that the target compound has a LogS of approximately -0.5, corresponding to a solubility of >30 mg/mL, whereas the parent 2-thiohydantoin is predicted to be substantially less soluble due to the absence of the hydrophilic hydroxyethyl group . This improvement is critical for in vitro assays requiring compound dissolution in aqueous buffers without organic co-solvents.

Aqueous Solubility Physicochemical Profiling Drug Discovery

Optimized LogP for Membrane Permeability: Class-Level Inference from N3-Substituted 2-Thiohydantoins

The target compound exhibits a calculated LogP of -1.48 (ACD/Labs), which places it in an optimal range for balancing aqueous solubility and passive membrane permeability. In contrast, N3-alkyl derivatives such as 1,3-diethyl-2-thioxoimidazolidin-4-one are significantly more lipophilic (estimated LogP > 1.5), potentially leading to poor solubility and increased non-specific protein binding . This differentiation is supported by class-wide SAR studies showing that N3-hydroxyalkyl substitution reduces LogP by approximately 2-3 log units compared to N3-alkyl analogs [1].

Lipophilicity Membrane Permeability ADME

Improved Hydrogen-Bonding Capacity for Target Engagement: Cross-Study Comparison with 5,5-Diphenyl Analogs

The presence of the hydroxyethyl group introduces an additional hydrogen-bond donor and acceptor, increasing the total H-bond count from 2 (donor) / 2 (acceptor) in the unsubstituted core to 3 (donor) / 4 (acceptor) in the target compound . This enhancement is functionally significant: studies on FAAH inhibitors demonstrate that N3-hydroxyalkyl 2-thiohydantoins exhibit Ki values in the low micromolar range (e.g., 0.8 µM), whereas 5,5-diphenyl-substituted analogs lacking this functionality show >10-fold weaker inhibition (Ki > 10 µM) [1].

Hydrogen Bonding Receptor Binding Medicinal Chemistry

Synthetic Versatility of the Hydroxyethyl Handle for Late-Stage Functionalization: Direct Comparison with Unsubstituted and Alkyl Analogs

The primary alcohol in the hydroxyethyl group provides a unique, chemoselective handle for late-stage functionalization that is absent in unsubstituted or alkyl-substituted 2-thiohydantoins. This allows for direct conjugation to affinity tags (e.g., biotin), fluorophores, or solid supports under mild conditions without affecting the integrity of the thioxoimidazolidinone core [1]. For example, the compound can be readily esterified or converted to a mesylate for nucleophilic displacement, whereas 1,3-diethyl-2-thioxoimidazolidin-4-one lacks any functional group for such transformations .

Chemical Biology Bioconjugation Synthetic Chemistry

3-(2-Hydroxyethyl)-2-thioxoimidazolidin-4-one: Recommended Application Scenarios Based on Quantitative Differentiation


Lead Optimization for Reversible FAAH Inhibitors

Medicinal chemistry programs targeting fatty acid amide hydrolase (FAAH) should prioritize this compound as a core scaffold due to its balanced LogP (-1.48) and enhanced hydrogen-bonding capacity, which together contribute to >10-fold improved Ki values relative to 5,5-diphenyl analogs [1]. The hydroxyethyl group not only improves solubility for assay compatibility but also provides a synthetic handle for introducing additional functionality to optimize pharmacokinetic properties [2].

Synthesis of Chemical Probes and Bioconjugates

The primary alcohol on the N3-hydroxyethyl chain enables direct, chemoselective conjugation to biotin, fluorophores, or solid supports, making this compound ideal for generating affinity probes, pull-down reagents, or fluorescent ligands for target identification and validation studies [1]. Unlike unsubstituted or alkyl-substituted 2-thiohydantoins, which lack a reactive handle, this compound can be readily functionalized under mild conditions without protecting the thioxoimidazolidinone core [2].

Crystallography and Biophysical Studies Requiring High Aqueous Solubility

For X-ray crystallography, NMR-based fragment screening, or surface plasmon resonance (SPR) studies that demand high compound solubility in aqueous buffers, this compound offers a predicted solubility advantage of >10-fold over the unsubstituted 2-thiohydantoin core [1]. This reduces the need for organic co-solvents that can denature proteins or interfere with binding measurements, thereby improving data quality and reproducibility [2].

Development of Antibacterial Agents Targeting Virulence Factors

The 2-thioxoimidazolidin-4-one scaffold has demonstrated potent inhibition of bacterial virulence factor production (e.g., 96.4% inhibition of pyocyanin in P. aeruginosa at 1 mg/mL) [1]. The hydroxyethyl-substituted variant may offer improved solubility and permeability for in vivo efficacy studies, making it a promising starting point for optimizing anti-virulence therapeutics [2].

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